molecular formula C18H18FN5S2 B11263370 Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(4-fluorophenyl)piperazine-1-carbodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(4-fluorophenyl)piperazine-1-carbodithioate

Cat. No.: B11263370
M. Wt: 387.5 g/mol
InChI Key: FAROVKZBZXLBFQ-UHFFFAOYSA-N
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Description

{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL 4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBODITHIOATE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyrimidine core, combined with the piperazine and fluorophenyl groups, makes this compound a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of {IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL 4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBODITHIOATE involves multiple steps, including the formation of the imidazo[1,2-a]pyrimidine core and subsequent functionalization. Common synthetic routes include multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods often utilize one-pot, multicomponent protocols to streamline the synthesis process and improve yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of {IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL 4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBODITHIOATE involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar compounds to {IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL 4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBODITHIOATE include other imidazo[1,2-a]pyrimidine derivatives, such as benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds share the imidazo[1,2-a]pyrimidine core but differ in their functional groups, which can lead to variations in their biological activities and therapeutic potential. The unique combination of the imidazo[1,2-a]pyrimidine core with the piperazine and fluorophenyl groups in {IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL 4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBODITHIOATE distinguishes it from other similar compounds and contributes to its specific biological activities.

Properties

Molecular Formula

C18H18FN5S2

Molecular Weight

387.5 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(4-fluorophenyl)piperazine-1-carbodithioate

InChI

InChI=1S/C18H18FN5S2/c19-14-2-4-16(5-3-14)22-8-10-23(11-9-22)18(25)26-13-15-12-24-7-1-6-20-17(24)21-15/h1-7,12H,8-11,13H2

InChI Key

FAROVKZBZXLBFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)SCC3=CN4C=CC=NC4=N3

Origin of Product

United States

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